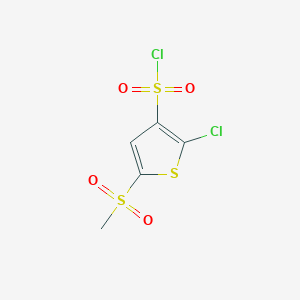
2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride” is represented by the InChI code:1S/C5H4Cl2O4S3/c1-13(8,9)4-2-3(5(6)12-4)14(7,10)11/h2H,1H3 . This compound has a molecular weight of 295.19 . It’s stored at a temperature of 4 degrees Celsius . The CAS Number is 887350-82-5 .
Scientific Research Applications
Sulfonyl Chlorides in Chemical Synthesis
Sulfonyl chlorides, including methanesulfonyl chloride, are pivotal in organic synthesis. They serve as electrophilic agents facilitating the introduction of sulfonyl groups into organic molecules. This functionalization is crucial for developing pharmaceuticals, agrochemicals, and materials science. Methanesulfonyl chloride, for instance, has been employed in the sulfonylation of alkenyl and alkynyl alcohols, demonstrating its utility in modifying alcohol functionalities for synthetic applications (Tanabe et al., 1995).
Thiophene Derivatives in Heterocyclic Chemistry
Thiophene derivatives are of significant interest in heterocyclic chemistry due to their electronic properties and stability. They find applications in the synthesis of pharmaceuticals, conducting polymers, and organic semiconductors. The reactivity of thiophene sulfonyl chlorides, for example, has been explored to produce a variety of functionalized compounds, indicating their versatility in synthetic chemistry (Obafemi, 1982).
Advanced Materials and Catalysis
Compounds like 2-chloro-5-methanesulfonylthiophene-3-sulfonyl chloride could be explored in the development of advanced materials and catalysts. For instance, sulfonyl chloride functionalities are key in creating sulfonated polymers, which are essential in fuel cell technology. Similarly, thiophene derivatives are investigated for their conductive properties in organic electronics.
Analytical and Physical Chemistry
The study of sulfonyl chlorides and thiophene derivatives contributes to our understanding of chemical reactivity, mechanism, and physical properties. For example, the electronic absorption spectrum of methanesulphenyl chloride has been studied to understand its reactivity and potential applications in photochemistry (White, 1969).
Safety and Hazards
properties
IUPAC Name |
2-chloro-5-methylsulfonylthiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O4S3/c1-13(8,9)4-2-3(5(6)12-4)14(7,10)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIURPCOJNWBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(S1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methanesulfonylthiophene-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)









![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)


